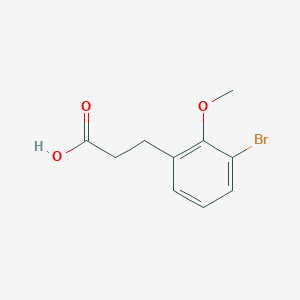

3-(3-Bromo-2-methoxyphenyl)propanoic acid

Description

Significance of Arylpropanoic Acid Derivatives in Chemical Research and Development

Arylpropanoic acid derivatives represent a critical class of compounds in pharmaceutical and chemical research. They are most famously recognized as a major group of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.org The archetypal member of this group is ibuprofen (B1674241), which is chemically known as 2-(4-isobutylphenyl)propanoic acid. researchgate.net The mechanism of action for the anti-inflammatory effects of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. orientjchem.org

Beyond their anti-inflammatory and analgesic properties, the arylpropanoic acid scaffold is a versatile building block for compounds with a wide spectrum of biological activities. researchgate.netijpsr.com Research has demonstrated that derivatives of this structure possess antibacterial, anticonvulsant, and even anticancer properties. humanjournals.comresearchgate.netnih.gov The anticancer potential of these derivatives, often referred to as "profens," has garnered significant attention, with studies focusing on both COX-dependent and non-COX-related mechanisms of action. nih.gov The carboxylic acid moiety is generally considered crucial for the broad-spectrum pharmacological activity observed in this family of compounds. ijpsr.comresearchgate.net Furthermore, these molecules serve as valuable starting materials and intermediates in the synthesis of more complex chemical structures. nih.gov

Rationale for Investigating Bromo- and Methoxy-Substituted Phenylpropanoic Acid Scaffolds

The specific substitution pattern on an aromatic ring can dramatically influence a molecule's physicochemical properties and its interaction with biological targets. The inclusion of bromo and methoxy (B1213986) groups on a phenylpropanoic acid scaffold is a deliberate strategy in medicinal chemistry to modulate these characteristics.

Bromo Substituents: The bromine atom, a halogen, is incorporated into drug candidates for several reasons. Its size and lipophilicity can enhance binding to hydrophobic pockets in target proteins. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in biological macromolecules, which can improve binding affinity and selectivity. nih.gov

Methoxy Substituents: The methoxy group (–OCH₃) is an electron-donating group that can influence a molecule's electronic distribution and metabolic stability. nih.gov It can act as a weak hydrogen bond acceptor and its presence can alter the conformation of the molecule, thereby affecting its ability to fit into a receptor's active site. nih.gov The position of the methoxy group is critical; studies have shown that its effect on reactivity and biological activity varies significantly between the ortho, meta, and para positions. nih.gov For instance, a para-methoxy group may enhance activity through electronic effects, while an ortho-methoxy group might introduce steric hindrance that could either decrease activity or protect the molecule from metabolic degradation. nih.gov

The combination of bromo and methoxy substituents has been explored in various molecular scaffolds to develop new therapeutic agents, including potent cytotoxic compounds for cancer research. nih.govresearchgate.net Therefore, a molecule like 3-(3-Bromo-2-methoxyphenyl)propanoic acid is a logical target for synthesis and investigation, as it combines the proven arylpropanoic acid core with substituents known to modulate biological activity.

Overview of Current Research Landscape on Related Chemical Entities

The field of substituted arylpropanoic acids and related structures remains an active area of research. Scientists are continuously designing and synthesizing novel derivatives to enhance therapeutic efficacy and discover new applications.

Current research efforts include:

Discovery of Novel Receptor Activators: Substituted phenylpropanoic acids are being systematically synthesized and evaluated as activators for nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs). nih.gov These receptors are involved in regulating metabolism, making their activators potential candidates for treating dyslipidemia, obesity, and diabetes. nih.gov

Development of Anticancer Agents: There is a strong focus on modifying NSAID structures to enhance their anticancer properties while potentially reducing gastrointestinal side effects. nih.gov This includes the synthesis of derivatives where the carboxylic acid group is modified or the aromatic ring carries different substituents to target various cancer-related pathways. nih.govresearchgate.net

Antimicrobial Drug Development: The inherent antimicrobial activity of some phenylpropanoic acids is being built upon. nih.govresearchgate.net Research involves creating derivatives, such as those incorporating hydrazone or other functionalities, to target multidrug-resistant bacterial and fungal pathogens. mdpi.com

Advanced Synthesis Strategies: New electrochemical and catalytic methods are being developed for the efficient synthesis of substituted aromatic compounds, which facilitates the creation of diverse libraries of molecules for screening. acs.org

While direct research on this compound is not extensively published, the investigation into closely related bromo- and methoxy-substituted aromatic compounds, such as sulphonamides and Schiff bases, for their anticancer and antimicrobial activities is ongoing, highlighting the continued interest in this substitution pattern. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

3-(3-bromo-2-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H11BrO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-4H,5-6H2,1H3,(H,12,13) |

InChI Key |

UCDRIVOYDCMNDL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1Br)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Bromo 2 Methoxyphenyl Propanoic Acid and Its Analogs

Conventional Synthetic Routes to Arylpropanoic Acids

The construction of the 3-arylpropanoic acid backbone can be achieved through several well-established synthetic transformations. These methods typically involve the formation of a carbon-carbon bond to append the three-carbon acid chain to the aromatic ring.

One of the most prominent methods is the Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule's precursor, this would typically involve the reaction of a halo-substituted methoxybenzene, such as 2-bromo-1-methoxybenzene, with an acrylic acid ester, followed by the reduction of the resulting unsaturated double bond. The reaction is versatile, though it requires a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A general representation of this approach is the coupling of an aryl halide with acrylamide, followed by hydrogenation and reduction to yield 3-arylpropylamines, which can be further converted to the carboxylic acid. nih.gov

Another classical approach is the Knoevenagel condensation , which involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. wikipedia.orgbhu.ac.in The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgrsc.org For the target compound, this would begin with 3-bromo-2-methoxybenzaldehyde (B113158), which upon condensation with malonic acid, yields an unsaturated intermediate. Subsequent reduction of the double bond affords the final propanoic acid. A variation, the Doebner modification, uses pyridine as the solvent and can lead to decarboxylation under the reaction conditions. wikipedia.org The Knoevenagel condensation of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid, for instance, demonstrates the reactivity of the aldehyde functionality in this type of transformation. wikipedia.org

The Perkin reaction offers another route from an aromatic aldehyde. byjus.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. byjus.com Similar to the Knoevenagel condensation, this would form an α,β-unsaturated aromatic acid, which would then require hydrogenation to produce the saturated propanoic acid side chain.

| Conventional Method | Proposed Starting Materials | Key Reagents | Intermediate |

| Heck Reaction | 2-bromo-1-methoxybenzene, Acrylic acid | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-(2-methoxyphenyl)propenoic acid |

| Knoevenagel Condensation | 3-bromo-2-methoxybenzaldehyde, Malonic acid | Base catalyst (e.g., Piperidine, Pyridine) | 3-(3-bromo-2-methoxyphenyl)propenoic acid |

| Perkin Reaction | 3-bromo-2-methoxybenzaldehyde, Acetic anhydride | Sodium acetate | 3-(3-bromo-2-methoxyphenyl)propenoic acid |

Advanced Synthetic Strategies for the Bromo- and Methoxy-Substituted Propanoic Acid Skeleton

More contemporary synthetic strategies offer improvements in efficiency, atom economy, and selectivity. These include one-pot reactions that combine multiple steps and highly specific bromination techniques.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single reaction vessel to form a complex product, minimizing purification steps and reducing waste. nih.govorganic-chemistry.org For the synthesis of 3-arylpropanoic acids, a one-pot procedure could involve the reaction of a benzaldehyde, malonic acid, and an ammonium (B1175870) salt to generate a β-amino acid, which can then be further transformed. researchgate.net A more direct approach for the target molecule could be a one-pot Knoevenagel condensation of 3-bromo-2-methoxybenzaldehyde with malonic acid, followed by an in-situ catalytic hydrogenation of the intermediate unsaturated acid. This streamlines the process, avoiding the isolation of the intermediate. Such one-pot olefination-hydrolysis sequences have been successfully employed for the synthesis of various arylpropenoic acids in aqueous media. researchgate.net

Regioselective Bromination Techniques

The introduction of the bromine atom at a specific position on the phenyl ring is critical. A logical approach is the electrophilic bromination of a precursor such as 3-(2-methoxyphenyl)propanoic acid. The outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. youtube.commasterorganicchemistry.com

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.comlibretexts.org The propanoic acid side chain, being an alkyl group with a carboxylic acid, is generally considered a deactivating group and a meta-director. libretexts.org In electrophilic substitution, the powerful activating effect of the methoxy group dominates. libretexts.org It directs the incoming electrophile (Br⁺) to the positions ortho and para to itself.

In the case of 3-(2-methoxyphenyl)propanoic acid, the C4 position is para to the methoxy group, and the C3 and C1 positions are ortho. The C1 position is substituted with the propanoic acid chain, leaving C3 and the para-position (C5, relative to the propanoic acid chain) as potential sites. Given that the methoxy group at C2 directs ortho (to C3) and para (to C5), and the propanoic acid group at C1 directs meta (to C3 and C5), both sites are electronically favored. However, steric hindrance from the bulky propanoic acid side chain at the adjacent C1 position would likely disfavor substitution at the other ortho position (C1 is not a possibility, but substitution at the other ortho position, C3, is influenced by the adjacent C1-substituent). Therefore, bromination is predicted to occur preferentially at the C5 position (para to the methoxy group). To achieve the desired 3-bromo isomer, one would need to start with a differently substituted precursor or employ more advanced directing group strategies. However, direct bromination of 2-methoxyphenylacetic acid has been shown to yield the 5-bromo derivative, highlighting the strong directing effect of the methoxy group to the para position. nih.gov To obtain the target 3-(3-Bromo-2-methoxyphenyl)propanoic acid, a starting material such as 2-methoxy-3-bromobenzaldehyde would be required for methods like the Knoevenagel or Perkin reactions.

Stereoselective Synthesis of Chiral this compound Derivatives

Many arylpropanoic acids are chiral drugs, where often only one enantiomer possesses the desired biological activity. Therefore, methods for their stereoselective synthesis are of high importance.

Enantioselective Methodologies

A primary strategy for obtaining enantiomerically pure propanoic acids is the asymmetric hydrogenation of the corresponding α,β-unsaturated acid. For the target molecule, this would involve the hydrogenation of 3-(3-bromo-2-methoxyphenyl)propenoic acid, which can be synthesized via the Knoevenagel or Perkin reactions. This hydrogenation is typically carried out using chiral transition metal catalysts, most commonly based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands. These catalysts create a chiral environment that favors the addition of hydrogen to one face of the double bond over the other, leading to the preferential formation of one enantiomer of the final product.

| Catalyst Type | Chiral Ligand Example | Typical Outcome |

| Rhodium-based | Chiral diphosphines (e.g., BINAP, DuPhos) | High enantioselectivity for a wide range of substrates. |

| Ruthenium-based | Ru-BINAP complexes | Effective for the hydrogenation of various functionalized alkenes. |

Chiral Auxiliary-Directed Approaches

An alternative and highly reliable method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent reaction, after which it is removed. wikipedia.org

The Evans oxazolidinones are a prominent class of chiral auxiliaries used for stereoselective alkylations and aldol (B89426) reactions. researchgate.netsantiago-lab.com In a potential synthesis of chiral this compound, an Evans auxiliary could be acylated with propionyl chloride. The resulting chiral imide can then be deprotonated to form a stereodefined enolate. This enolate can then react with a suitable electrophile, such as 3-bromo-2-methoxybenzyl bromide. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. santiago-lab.comyoutube.com Finally, the auxiliary can be cleaved under mild hydrolytic conditions to yield the enantiomerically enriched carboxylic acid and the recoverable auxiliary. santiago-lab.com

This approach provides a high degree of stereocontrol and predictability, making it a powerful tool in asymmetric synthesis. researchgate.netresearchgate.net

Asymmetric Catalysis in Arylpropanoic Acid Synthesis

The development of catalytic asymmetric methods has been pivotal in organic synthesis, allowing for the production of enantiomerically pure compounds. In the context of arylpropanoic acids, where biological activity is often dependent on a specific stereoisomer, asymmetric catalysis is of paramount importance.

Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as versatile catalysts in a variety of asymmetric transformations. nih.gov These catalysts can be fine-tuned by modifying their steric and electronic properties to achieve high enantioselectivity. nih.gov For instance, in the synthesis of related chiral compounds, bifunctional catalysts incorporating groups like trifluoromethanesulfonamide (B151150) into a spirobicyclic pyrrolidine (B122466) structure have proven effective in enhancing enantioselectivity, achieving enantiomeric excesses (e.e.) as high as 91%. nih.gov Another approach involves the use of bifunctional quinoline-squaramide catalysts for the asymmetric synthesis of complex heterocyclic structures. nih.gov

N-heterocyclic carbenes (NHCs) also represent a powerful class of organocatalysts for asymmetric synthesis. nih.gov Chiral NHCs, generated from triazolium precatalysts, have been successfully employed in enantioselective reactions, yielding products with e.e. values ranging from 87% to 98%. nih.gov The application of these catalytic systems to the synthesis of this compound would likely involve the asymmetric addition to a suitable prochiral precursor.

The following table outlines representative asymmetric catalytic systems and their potential application in arylpropanoic acid synthesis.

| Catalyst Type | Example Catalyst | Reaction Type | Potential Application for Arylpropanoic Acids | Ref |

| Chiral Brønsted Acid | Chiral Phosphoric Acids (CPAs) | Various asymmetric transformations | Asymmetric protonation or addition reactions to generate the chiral center. | nih.gov |

| Bifunctional Organocatalyst | Spirobicyclic pyrrolidine with trifluoromethanesulfonamide | Enantioselective synthesis of heterocycles | Asymmetric alkylation or conjugate addition to a precursor of the target acid. | nih.gov |

| N-Heterocyclic Carbene (NHC) | Chiral triazolium precatalyst | Enantioselective sulfonylation | Asymmetric functionalization of a suitable substrate to introduce the carboxylic acid moiety. | nih.gov |

Significance of Chirality in Aryl Propanoic Acid Chemistry

The significance of chirality in arylpropanoic acids is well-established, particularly in the pharmaceutical industry. Many drugs containing a chiral center exhibit stereospecific bioactivity, where one enantiomer is therapeutically active while the other may be inactive or even cause undesirable side effects. For example, in the case of 3-amino-2-phenyl propanoic acid, a related β-amino acid, the racemic ethyl ester shows neurological activity, while the (-)-enantiomer is a component of a semisynthetic penicillin. sci-hub.se

The synthesis of enantiomerically pure compounds is therefore a critical goal. sci-hub.se Asymmetric synthesis, which directly produces a single enantiomer, is often preferred over the resolution of a racemic mixture. sci-hub.se The development of methods for the asymmetric synthesis of arylpropanoic acids, such as the one described for (+)-3-amino-2-phenyl propanoic acid using a chiral auxiliary, highlights the importance of controlling stereochemistry. sci-hub.se Although a specific biological activity for this compound is not detailed here, the general principle of stereospecificity in arylpropanoic acids underscores the need for chiral synthesis methodologies.

Green Chemistry Approaches in the Synthesis of Arylpropanoic Acids

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of arylpropanoic acids to create more environmentally benign and economically viable processes. organic-chemistry.org

Principles of Green Synthesis Applied to Bromo-Methoxyphenylpropanoic Acids

The application of green chemistry to the synthesis of bromo-methoxyphenylpropanoic acids would focus on several key principles. The first principle, waste prevention, is paramount. researchgate.net This can be achieved through atom-economical reactions like addition reactions, where all starting materials are incorporated into the final product. researchgate.net Designing safer chemicals, the fourth principle, involves creating products with minimal toxicity while maintaining their desired function. researchgate.net The fifth principle, advocating for safer solvents and auxiliaries, encourages making these substances unnecessary or innocuous when used. skpharmteco.com Solvents can account for a significant portion of the mass in a chemical process and contribute heavily to its environmental impact. skpharmteco.com Therefore, minimizing or replacing traditional organic solvents is a key goal. skpharmteco.com Other relevant principles include designing for energy efficiency, using renewable feedstocks, and employing catalysis over stoichiometric reagents. bridgew.edu

Eco-Sustainable Catalytic Methods

Eco-sustainable catalytic methods are at the heart of green chemistry. mdpi.com The use of solid acid catalysts or biocatalysts, which can be easily recovered and reused, reduces waste generation. patsnap.com For example, zeolite-based catalysts have been used for esterification reactions with high selectivity and reusability, operating at lower temperatures than traditional methods and thus saving energy. patsnap.com Lewis acids like AlCl3 can be effective catalysts but have environmental and health drawbacks. mdpi.com More sustainable alternatives include weaker Brønsted organic acids or less toxic Lewis acids like scandium(III) triflate. mdpi.com The use of palladium nanoparticles stabilized on a support like PEG-modified silica (B1680970) is another example of a recyclable catalyst for aerobic alcohol oxidation. mpg.de

Solvent-Free Reaction Methodologies

Performing reactions without a solvent offers significant environmental and economic advantages by reducing pollution and simplifying experimental procedures and work-up. ias.ac.inslideshare.net Solvent-free reactions can be carried out using the reactants alone or by incorporating them into solid supports like clays, zeolites, or silica. ias.ac.in These reactions can be initiated by thermal processes or by irradiation with UV, microwaves, or ultrasound. ias.ac.in Mechanochemistry, which uses mechanical energy from grinding or milling to drive reactions, is another powerful solvent-free technique that reduces waste and energy consumption. pharmafeatures.com

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and purer products in shorter reaction times. nih.govnih.gov Microwave-assisted synthesis delivers energy directly to the reactants, bypassing the need for conventional heating and enabling rapid, solvent-free reactions. pharmafeatures.comnih.gov This technique has been successfully used for the synthesis of N-arylphthalamic acids in excellent yields within minutes. nih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance reaction rates. researchgate.net It has been employed in conjunction with microwave irradiation to achieve efficient synthesis of heterocyclic compounds. researchgate.net The use of ultrasound can be particularly beneficial for improving the solvation of reactants. researchgate.net

The following table summarizes green chemistry techniques and their potential benefits for the synthesis of arylpropanoic acids.

| Green Chemistry Technique | Description | Potential Benefits for Arylpropanoic Acid Synthesis | Ref |

| Eco-Sustainable Catalysis | Use of recoverable and reusable catalysts like solid acids or supported nanoparticles. | Reduced waste, lower catalyst loading, and milder reaction conditions. | mdpi.compatsnap.commpg.de |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, often using mechanochemistry or solid supports. | Reduced pollution, simplified work-up, and lower costs. | ias.ac.inslideshare.netpharmafeatures.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Faster reaction rates, higher yields, and potential for solvent-free conditions. | pharmafeatures.comnih.gov |

| Ultrasound-Assisted Synthesis | Using ultrasonic waves to promote reactions. | Enhanced reaction rates and improved solubility of reactants. | nih.govresearchgate.net |

Advanced Reaction Chemistry and Transformations of 3 3 Bromo 2 Methoxyphenyl Propanoic Acid and Its Precursors

Functional Group Transformations and Derivatization Strategies

The functional groups of 3-(3-bromo-2-methoxyphenyl)propanoic acid offer multiple avenues for derivatization. The carboxylic acid moiety can undergo standard transformations such as esterification or conversion to an amide. For instance, esterification can be achieved using an excess of an alcohol like methanol (B129727) in the presence of a catalytic amount of a strong acid. nih.gov Similarly, the synthesis of amides can be accomplished by activating the carboxylic acid, for example with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of an amine. rsc.org

The bromine atom on the aromatic ring is a key site for transformations, particularly through substitution reactions. evitachem.com It can be replaced by various nucleophiles, although such reactions on an aryl halide typically require specific, often catalyzed, conditions. The methoxy (B1213986) group can potentially be oxidized to a hydroxyl or carbonyl group, though this would require potent oxidizing agents and careful control to avoid side reactions on the rest of the molecule. evitachem.com The development of derivatives of propanoic acids is an active area of research for creating compounds with specific biological activities, such as antimicrobial or anticancer agents. nih.govmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the aryl bromide functionality of this compound and its precursors makes them ideal substrates for such transformations. nih.gov

The Suzuki-Miyaura coupling is a widely used reaction that pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is fundamental in the synthesis of biaryls and other complex structures found in pharmaceuticals and fine chemicals. nih.gov

The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. kochi-tech.ac.jp

Oxidative Addition : The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the aryl halide. This is often the rate-determining step. Computational studies show that the C-Br bond is weaker and longer than C-Cl or C-F bonds, making aryl bromides highly susceptible to oxidative addition by the palladium catalyst. illinois.edu This step forms a palladium(II) intermediate. kochi-tech.ac.jp

Transmetalation : The aryl group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step requires activation of the boronic acid by a base.

Reductive Elimination : The two organic groups on the palladium center couple, forming the new carbon-carbon bond of the product and regenerating the active palladium(0) catalyst, which can then enter another catalytic cycle. kochi-tech.ac.jp

Mechanistic studies focus on understanding how factors like ligand choice, solvent, and base influence each of these steps, particularly the initial C-Br bond activation. researchgate.net

Optimizing a Suzuki-Miyaura coupling involves fine-tuning several parameters to maximize yield and selectivity. Key variables include the choice of palladium catalyst/precatalyst, ligand, base, and solvent system. mdpi.comresearchgate.net

For challenging substrates, such as ortho-substituted anilines, extensive screening is often necessary. nih.gov For example, a study on the coupling of an ortho-bromoaniline found that a specific palladium precatalyst, CataXCium A Pd G3, was uniquely effective, while other common catalysts like Pd(dppf)Cl₂ gave low yields. nih.gov The choice of base (e.g., K₃PO₄, K₂CO₃, NaHCO₃) and solvent (e.g., dioxane/water, ethanol) is also critical and can significantly impact reaction efficiency. nih.govmdpi.comresearchgate.net

Ligand choice can dramatically influence selectivity, especially in substrates with multiple reactive sites. For instance, in a molecule with both a bromide and a triflate group, a bulky phosphine (B1218219) ligand like P(tBu)₃ can promote selective reaction at the C-Br bond, whereas a smaller ligand like PPh₃ may favor reaction at the C-OTf bond. researchgate.net

Table 1: Example of Suzuki-Miyaura Reaction Condition Optimization

This table illustrates typical parameters screened during the optimization of a Suzuki coupling reaction, based on findings from various studies.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 11 | nih.gov |

| 2 | CataXCium A Pd G3 (5) | - | K₃PO₄ | Dioxane/H₂O | 110 | 99 | nih.gov |

| 3 | Pd(OAc)₂ (5) | PPh₃ | K₃PO₄ | 95% EtOH | Reflux | Good | researchgate.net |

| 4 | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | Good | mdpi.com |

Intramolecular Cyclization Reactions

The propanoic acid side chain of this compound allows for intramolecular reactions to form new cyclic structures, a valuable strategy for synthesizing polycyclic compounds. masterorganicchemistry.com

Intramolecular Friedel-Crafts acylation is a classic method for forming cyclic ketones. In the case of this compound, this reaction can be used to synthesize a substituted indanone, which is a five-membered ring fused to the benzene (B151609) ring.

The reaction typically proceeds in two steps:

Formation of an Acyl Chloride : The carboxylic acid is first converted to a more reactive acyl chloride, commonly using thionyl chloride (SOCl₂) or oxalyl chloride.

Intramolecular Acylation : The resulting acyl chloride is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA). masterorganicchemistry.com The electrophilic acylium ion generated in situ is then attacked by the electron-rich aromatic ring at the ortho position to the activating methoxy group, leading to cyclization. colab.ws The tether connecting the electrophile and the nucleophile facilitates this intramolecular process. masterorganicchemistry.com This reaction is highly effective for forming five- and six-membered rings. masterorganicchemistry.com The final product would be a 4-bromo-5-methoxy-indan-1-one, a valuable scaffold in medicinal chemistry.

Cyclization Pathways to Novel Heterocyclic Systems

The structural framework of this compound offers a versatile platform for the synthesis of various novel heterocyclic systems. The presence of the carboxylic acid, the flexible propanoic acid chain, and the substituted aromatic ring allows for a range of intramolecular cyclization reactions. These transformations are pivotal in constructing complex molecular architectures, often leading to compounds with significant biological or material science applications. The primary cyclization strategies involve electrophilic aromatic substitution, such as the Friedel-Crafts acylation, and transition-metal-catalyzed reactions, most notably the intramolecular Heck reaction. The regiochemical outcome of these cyclizations is intricately governed by the electronic and steric effects of the bromo and methoxy substituents on the aromatic ring.

Intramolecular Friedel-Crafts Acylation for Chromanone Synthesis

A prominent cyclization pathway for this compound involves an intramolecular Friedel-Crafts acylation to furnish a substituted chroman-4-one. This acid-catalyzed reaction proceeds by the in-situ formation of an acylium ion from the carboxylic acid moiety, which then undergoes electrophilic attack on the electron-rich aromatic ring. The methoxy group at the C2-position is a strong activating group and an ortho-, para-director. However, the bromine atom at the C3-position is a deactivating group, which can influence the feasibility and regioselectivity of the cyclization.

The cyclization can theoretically proceed to either the C1 or C5 position of the benzene ring. However, the formation of a six-membered chromanone ring is sterically and electronically favored. The reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid. masterorganicchemistry.com The electronic nature of the substituents plays a crucial role; electron-donating groups on the aromatic ring generally facilitate the reaction, whereas electron-withdrawing groups can impede it. digitellinc.com

Plausible Reaction Scheme:

Table 1: Predicted Parameters for Intramolecular Friedel-Crafts Acylation

| Starting Material | Reagents and Conditions | Predicted Product | Predicted Yield Range |

| This compound | Polyphosphoric acid (PPA), heat | 8-Bromo-7-methoxychroman-4-one | Moderate to Good |

| This compound | Methanesulfonic acid (MSA), heat | 8-Bromo-7-methoxychroman-4-one | Moderate |

It is important to note that while this pathway is chemically reasonable, specific experimental data for the cyclization of this compound under Friedel-Crafts conditions is not extensively reported in the literature, and the predicted outcomes are based on the reactivity of analogous substituted 3-phenylpropanoic acids. researchgate.net

Palladium-Catalyzed Intramolecular Heck Reaction

An alternative and powerful strategy for the cyclization of precursors derived from this compound is the intramolecular Heck reaction. This palladium-catalyzed process involves the coupling of an aryl halide with an alkene within the same molecule. buecher.de To utilize this reaction, the propanoic acid side chain must first be converted into a derivative containing a terminal alkene, for example, an N-allyl amide.

The intramolecular Heck reaction is known for its ability to construct a wide variety of carbocyclic and heterocyclic ring systems. nih.gov The regioselectivity of the cyclization is a key consideration and is influenced by factors such as the catalyst system, the nature of the substituents on the aromatic ring, and the length of the tether connecting the aryl halide and the alkene. In the case of an N-allyl-3-(3-bromo-2-methoxyphenyl)propanamide precursor, cyclization could potentially lead to the formation of a six- or seven-membered ring containing a nitrogen atom.

Plausible Reaction Scheme for a Derived N-Allyl Amide:

Structural Aspects and Electronic Properties of 3 3 Bromo 2 Methoxyphenyl Propanoic Acid

Molecular Geometry and Preferred Conformations

Studies on similar 3-phenylpropanoic acid derivatives have revealed that the propanoic acid side chain can adopt different conformations, most notably gauche and trans arrangements. nih.gov In the trans conformation, the carboxyl group is oriented away from the phenyl ring, resulting in a more extended structure. Conversely, the gauche conformation involves a closer proximity of the carboxyl group to the aromatic ring. The presence of substituents on the phenyl ring can influence the relative stability of these conformers. For instance, in 3,5-bistrifluoromethylhydrocinnamic acid, strong electron-withdrawing groups were found to increase the population of the gauche conformer, suggesting an electronic effect on conformational preference. nih.gov

Table 1: Conformational Data of Related Phenylpropanoic Acid Derivatives

| Compound | Side Chain Conformation | Method | Reference |

| 3,5-Bistrifluoromethylhydrocinnamic acid | Gauche | X-ray Crystallography, DFT | nih.gov |

| 2-(p-Isobutylphenyl)propionic acid (Ibuprofen) | Open Ph--Cα--COOH dihedral angle | CNDO/2, NMR |

This table is illustrative and based on data from related compounds due to the lack of specific data for 3-(3-Bromo-2-methoxyphenyl)propanoic acid in the search results.

Electronic Properties and Substituent Effects on Reactivity

The electronic nature of this compound is significantly influenced by the two substituents on the benzene (B151609) ring: the bromo group and the methoxy (B1213986) group. These substituents exert both inductive and resonance effects, which in turn affect the electron density distribution within the aromatic ring and the acidity of the carboxylic acid.

The methoxy group (-OCH3) at the ortho position is generally considered an electron-donating group. It possesses a lone pair of electrons on the oxygen atom that can be delocalized into the aromatic π-system through resonance, thereby increasing the electron density on the ring, particularly at the ortho and para positions. This electron-donating character activates the benzene ring towards electrophilic aromatic substitution.

The acidity of the propanoic acid moiety is also affected by these substituents. Electron-withdrawing groups on the phenyl ring tend to increase the acidity of a benzoic acid by stabilizing the resulting carboxylate anion through delocalization of the negative charge. Conversely, electron-donating groups decrease acidity. In this compound, the electron-withdrawing nature of the bromo group would be expected to increase the acidity, while the electron-donating methoxy group would be expected to decrease it. The net effect on the pKa value would depend on the relative strengths of these opposing influences. Studies on substituted benzoic acids have shown that electron-withdrawing groups generally lead to lower pKa values (stronger acids).

Table 2: Electronic Effects of Substituents on Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| Methoxy (-OCH3) | Electron-withdrawing (weak) | Electron-donating (strong) | Activating | Ortho, Para |

| Bromo (-Br) | Electron-withdrawing (strong) | Electron-donating (weak) | Deactivating | Ortho, Para |

Influence of Aromatic Substitution Pattern on Molecular Characteristics

The specific 1,2,3- (or ortho, meta) substitution pattern of the bromo and methoxy groups on the phenyl ring of this compound has significant consequences for its molecular characteristics.

The ortho-methoxy group, being in close proximity to the propanoic acid chain, can sterically hinder the rotation of the side chain, potentially influencing the preferred conformation as discussed in section 4.1. This steric hindrance can also affect the planarity of the molecule.

From an electronic standpoint, the positions of the substituents are crucial. The methoxy group at the 2-position and the bromo group at the 3-position create a unique electronic environment on the benzene ring. The activating effect of the methoxy group will strongly influence the positions ortho and para to it (positions 3, 5, and 1). The deactivating bromo group, also an ortho-para director, will influence the positions ortho and para to it (positions 2, 4, and 6). The ultimate reactivity and regioselectivity of the aromatic ring in, for example, further substitution reactions, will be a result of the combined directing effects of both groups.

Furthermore, intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the oxygen of the methoxy group, could be possible depending on the conformation of the side chain. Such an interaction would likely stabilize certain conformations and could have a noticeable effect on the acidity of the carboxylic acid.

Crystallographic and Solid State Analysis of 3 3 Bromo 2 Methoxyphenyl Propanoic Acid

X-ray Crystallography Studies for Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using single-crystal X-ray diffraction. For the analog, 3-(2,5-dimethoxyphenyl)propanoic acid, this technique provided a definitive look at its molecular structure and crystal packing. The compound crystallizes in the monoclinic space group C2/c. Detailed crystallographic data are presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄O₄ |

| Formula Weight | 210.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.3212 (10) |

| b (Å) | 4.6512 (2) |

| c (Å) | 19.7411 (8) |

| α (°) | 90 |

| β (°) | 109.1782 (6) |

| γ (°) | 90 |

| Volume (ų) | 2109.23 (15) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 3.96 |

| Data obtained for the structural analog 3-(2,5-dimethoxyphenyl)propanoic acid. nih.govnih.gov |

Molecular Conformations in the Solid State

The solid-state conformation of 3-(2,5-dimethoxyphenyl)propanoic acid reveals specific spatial arrangements of its constituent parts. The propanoic acid side chain is fully extended, adopting a trans configuration, which is evidenced by the C6—C7—C8—C9 torsion angle of -172.25(7)°. nih.gov This extended conformation is a key feature of its solid-state structure.

The orientation of the substituents on the phenyl ring is also well-defined. The aromatic ring is nearly coplanar with the methoxy (B1213986) group at the 2-position, with a very small dihedral angle of 0.54(2)°. nih.gov The methoxy group at the 5-position is slightly more twisted out of the plane of the aromatic ring, with a dihedral angle of 5.30(2)°. nih.gov Furthermore, the propionic acid group is oriented almost perpendicularly to the plane of the aromatic ring, with an angle of 78.56(2)° between their mean planes. nih.gov Unlike some other phenylpropanoic acid derivatives that can exist in multiple conformations within the crystal, 3-(2,5-dimethoxyphenyl)propanoic acid exhibits only one conformation in the solid state. nih.gov

Intermolecular Hydrogen Bonding Networks

In the crystal structure of 3-(2,5-dimethoxyphenyl)propanoic acid, the most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups. nih.gov Two molecules associate through a pair of O—H···O hydrogen bonds to form a centrosymmetric dimer. This is a very common and stable arrangement for carboxylic acids in the solid state.

This interaction is characterized by a classic R²₂(8) ring motif in graph set notation. nih.gov The specific geometry of this hydrogen bond is detailed in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O—H···O | 0.92(2) | 1.75(2) | 2.6624(11) | 172.1(18) |

| Data obtained for the structural analog 3-(2,5-dimethoxyphenyl)propanoic acid. nih.gov |

Supramolecular Assembly and Crystal Packing Arrangements

The formation of hydrogen-bonded dimers is the primary driving force for the supramolecular assembly of 3-(2,5-dimethoxyphenyl)propanoic acid in the crystal. nih.gov These dimeric units then arrange themselves into a higher-order structure. The dimers are observed to stack along the b-axis of the crystal. nih.gov

Analytical Methodologies for Research and Characterization of 3 3 Bromo 2 Methoxyphenyl Propanoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of 3-(3-Bromo-2-methoxyphenyl)propanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, both ¹H NMR and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the propanoic acid side chain protons. The aromatic region would display signals corresponding to the three protons on the substituted benzene (B151609) ring. The propanoic acid moiety would produce two triplet signals for the two methylene (B1212753) groups (-CH₂-CH₂-COOH). docbrown.info A singlet for the methoxy (-OCH₃) protons would also be present. chemicalbook.com The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a downfield chemical shift. docbrown.info

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would exhibit ten distinct signals, corresponding to each of the ten carbon atoms, confirming the molecular structure. docbrown.info The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position (around 170-180 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbon atom bonded to the electronegative oxygen of the methoxy group showing a significant downfield shift. chemicalbook.com The carbons of the methoxy group and the two methylene groups of the propanoic acid chain would appear at upfield chemical shifts. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary based on solvent and other conditions.)

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~12.0 (broad s) | ~178 |

| Aromatic C-H | 6.9 - 7.5 (m) | 110 - 135 |

| Aromatic C-Br | - | ~115 |

| Aromatic C-O | - | ~157 |

| Aromatic C-CH₂ | - | ~133 |

| -CH₂-Ar | ~2.9 (t) | ~25 |

| -CH₂-COOH | ~2.6 (t) | ~34 |

| -OCH₃ | ~3.9 (s) | ~56 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. docbrown.info A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info

Other significant peaks include C-H stretching vibrations from the alkyl chain and aromatic ring just below and above 3000 cm⁻¹, respectively. The C-O stretching of the methoxy group and the aryl ether would appear in the 1200-1275 cm⁻¹ region. nist.gov Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The presence of the bromine atom can be inferred from a C-Br stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹. chemicalbook.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) |

| Aromatic/Alkyl | C-H stretch | 2850-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Aryl Ether | C-O stretch | 1200-1275 |

| Bromoalkane | C-Br stretch | 500-600 |

Mass Spectrometry (MS and HR-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁BrO₃), the monoisotopic mass is approximately 257.989 g/mol . uni.luuni.lu

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HR-MS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. ulster.ac.uk Common fragmentation patterns observed in the mass spectrum would likely involve the loss of the carboxyl group (-COOH), the propanoic acid side chain, or cleavage of the methoxy group.

Chiroptical Spectroscopy (Electronic Circular Dichroism (ECD), Optical Rotation (OR)) for Absolute Configuration

While this compound itself is an achiral molecule, chiroptical spectroscopy techniques are indispensable for determining the absolute configuration of chiral molecules. researchgate.netnih.gov These methods, such as Electronic Circular Dichroism (ECD) and Optical Rotation (OR), would be essential if the compound were part of a chiral synthesis, used to create a chiral derivative, or if its chiral metabolites were being studied. nih.gov

These techniques measure the differential absorption (ECD) or rotation (OR) of left- and right-circularly polarized light by a chiral molecule. The experimental spectra are then compared with spectra predicted by quantum chemical calculations for different possible stereoisomers. nih.gov A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration (R/S) of the chiral center(s). researchgate.netchemrxiv.org Therefore, should any chiral analog or derivative of this compound be synthesized or isolated, ECD and OR would be the methods of choice for its stereochemical characterization. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are vital for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) (Reversed-Phase, Ion Exclusion, Ion Exchange)

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile organic acids.

Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like this compound. In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica or a specialized carbon-based column) is used with a polar mobile phase. sielc.comnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a buffer (e.g., phosphate (B84403) or formate) added to control the pH and ensure the consistent ionization state of the carboxylic acid group. sielc.comcnrs.frresearchgate.net Gradient elution, where the mobile phase composition is changed over time, can be employed to achieve optimal separation from impurities. cnrs.fr Detection is commonly performed using a UV detector, as the benzene ring provides strong chromophores. researchgate.net

For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations. The method can be validated for linearity, accuracy, precision, and robustness according to established guidelines to ensure reliable quantification. researchgate.net While less common for this specific compound, ion-exchange or ion-exclusion chromatography could also be employed, specifically targeting the ionic nature of the carboxylate group for separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct analysis of polar compounds like carboxylic acids is often challenging due to their low volatility and tendency to adsorb onto the GC column, leading to poor peak shape and inaccurate quantification. research-solution.comcolostate.edu For a compound like this compound, derivatization is a mandatory prerequisite to increase its volatility and thermal stability. research-solution.comcolostate.edu

Common derivatization strategies for carboxylic acids fall into three main categories: esterification, acylation, and silylation. research-solution.com

Esterification: This is the most popular alkylation method, converting the carboxylic acid into a more volatile ester. gcms.cz Reagents like Boron trifluoride (BF3) in methanol or diazomethane (B1218177) can be used. research-solution.comcolostate.edu

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group, significantly reducing polarity and increasing volatility. gcms.cz

Acylation: Perfluoro acid anhydrides can be used to create stable and highly volatile derivatives, which are particularly useful for sensitive detection using an electron capture detector (ECD). gcms.cz

Once derivatized, the analyte is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which acts as a highly specific detector. The MS ionizes the derivative and fragments it in a reproducible manner, generating a unique mass spectrum. This spectrum serves as a chemical fingerprint, allowing for unequivocal identification. The presence of bromine in this compound would produce a characteristic isotopic pattern (79Br and 81Br are in a ~1:1 ratio), which is a powerful confirmation tool during mass spectral interpretation. researchgate.net

Ion Chromatography (IC) Applications

Ion Chromatography (IC) is a premier technique for the analysis of ionic species and is well-suited for determining organic acids, which are typically ionized in aqueous solutions. shimadzu.comthermofisher.com For this compound, IC would separate its carboxylate anion form. The separation mechanism is based on ion exchange with a stationary phase resin.

The most common detection method used in IC for organic acids is suppressed conductivity detection. shimadzu.comthermofisher.com This method offers high sensitivity and selectivity. In this setup, the analyte is separated using an eluent (e.g., a sodium carbonate/bicarbonate buffer), and then passed through a suppressor device. shimadzu.com The suppressor reduces the conductivity of the eluent chemically while enhancing the conductivity of the analyte ions, thereby significantly improving the signal-to-noise ratio and allowing for the sensitive detection of the target organic acid.

Challenges in IC analysis can include interference from high concentrations of inorganic anions in the sample matrix and the "water dip," a negative peak that can interfere with early-eluting compounds. shimadzu.com However, careful method development, including adjustment of eluent concentration and flow rate, can effectively mitigate these issues. shimadzu.com

Advanced Detection Strategies

To overcome the inherent challenges of detecting certain organic acids, advanced strategies involving chemical modification or specialized post-separation detection systems are employed to enhance sensitivity and selectivity.

Chemical Derivatization for Enhanced Detection in LC-MS

While Liquid Chromatography-Mass Spectrometry (LC-MS) can often analyze organic acids directly, derivatization can be employed to significantly improve detection limits, chromatographic retention, and ionization efficiency, especially in positive ion mode. A key strategy involves tagging the carboxylic acid functional group with a reagent that has a permanent positive charge or is easily ionizable.

A prominent reagent for this purpose is p-Bromophenacyl Bromide (p-BPB) . This reagent reacts with the carboxylate salt of an organic acid to form a p-bromophenacyl ester. fishersci.comrsc.orgnih.gov This derivatization offers several advantages for analyzing this compound:

Enhanced UV Detection: The phenacyl group is a strong chromophore, allowing for highly sensitive UV detection, which can be used in conjunction with MS. fishersci.comnih.gov

Improved LC Retention: The derivative is less polar than the parent acid, leading to better retention on common reversed-phase columns like C18. fishersci.com

Mass Tagging: The addition of the p-bromophenacyl group adds a specific mass to the analyte. The presence of two bromine atoms (one from the parent molecule and one from the reagent) would create a highly characteristic and easily identifiable isotopic pattern in the mass spectrum, greatly increasing confidence in identification. rsc.orgnih.gov

Another novel derivatization agent, 4-bromo-N-methylbenzylamine (4-BNMA) , has been developed for carboxylic acids. It attaches to the carboxyl group, incorporating a bromine atom and a group that is readily ionized in positive electrospray ionization (ESI) mode, facilitating sensitive tandem MS detection. researchgate.net

Post-Column Detection Methods (e.g., pH Buffering, Conductivity)

Post-column detection methods provide an elegant solution to enhance the sensitivity and selectivity of organic acid analysis without modifying the sample before injection. One of the most effective techniques is post-column pH buffering with conductivity detection . shimadzu.co.krshimadzu.comresearchgate.netresearchgate.net

This system is typically coupled with ion-exclusion chromatography (IEC), where an acidic mobile phase is used to keep the organic acids in their non-dissociated (protonated) state during separation. shimadzu.com Under these acidic conditions, direct conductivity detection is insensitive because the analytes are not ionic and the eluent itself has high background conductivity. shimadzu.com

The post-column method overcomes this limitation through the following steps:

Separation: The sample is injected, and the organic acids are separated on an ion-exclusion column using an acidic eluent (e.g., perchloric acid or p-toluenesulfonic acid). shimadzu.co.kr

Post-Column Reaction: After eluting from the column, the mobile phase is continuously mixed with a pH-buffering reagent (e.g., a Bis-Tris solution). shimadzu.co.krshimadzu.com

Analyte Dissociation: This reagent raises the pH of the mixture to a neutral or slightly alkaline level. At this higher pH, the carboxylic acid of the analyte, this compound, fully dissociates into its carboxylate anion and a proton (R-COOH → R-COO⁻ + H⁺).

Detection: The now-ionized analyte passes through a conductivity detector. Because the buffering reagent simultaneously reduces the background conductivity, the analyte ions produce a strong, positive signal, enabling highly sensitive and selective detection. researchgate.netlcms.cz

This method is particularly advantageous for analyzing samples with complex matrices, such as fermentation broths or food products, as it selectively detects only the ionic acids, minimizing interference from neutral, co-eluting compounds. shimadzu.co.krshimadzu.com

Comparative Analysis of Chromatographic Techniques and Challenges in Organic Acid Detection

The choice of analytical technique for this compound depends on the analytical goal, sample matrix, required sensitivity, and available instrumentation. Each method presents a unique set of advantages and challenges.

Comparative Overview

| Technique | Principle | Sample Preparation | Pros | Cons |

|---|---|---|---|---|

| GC-MS | Separation based on volatility/boiling point. | Mandatory derivatization to increase volatility (e.g., silylation, esterification). scielo.br | High chromatographic resolution; provides structural confirmation via mass spectral libraries and fragmentation patterns. scielo.br | Derivatization can be tedious and time-consuming; not suitable for thermally unstable compounds. scielo.br |

| HPLC-UV/MS | Separation based on polarity (reversed-phase) or charge (ion exchange). | Often direct injection is possible; derivatization can be used to enhance detection. mdpi.com | Versatile; applicable to a wide range of polarities and molecular weights; avoids high temperatures. gentechscientific.com | UV detection can be non-selective; MS sensitivity can be poor for acids without derivatization. |

| Ion Chromatography (IC) | Separation based on ion exchange. | Direct injection of aqueous samples. | Excellent for ionic species; high sensitivity and selectivity with suppressed conductivity detection. thermofisher.com | Primarily for ionic compounds; potential interference from high salt concentrations or water dip. shimadzu.com |

Challenges in Organic Acid Detection

The analysis of organic acids like this compound is accompanied by several inherent challenges:

Polarity and Retention: The high polarity of the carboxylic acid group makes these compounds highly water-soluble. This can lead to poor retention on standard reversed-phase HPLC columns (e.g., C18), where they may elute very early, close to the solvent front, making quantification difficult. nih.gov

Low Volatility: As discussed, the strong intermolecular hydrogen bonding of carboxylic acids makes them non-volatile, necessitating derivatization for any GC-based analysis. research-solution.comcolostate.edu

Poor Ionization in MS: In their native state, carboxylic acids often exhibit poor ionization efficiency in mass spectrometry, particularly in the commonly used positive electrospray ionization (ESI+) mode, leading to low sensitivity.

Matrix Effects: In complex biological or environmental samples, other components can co-elute with the target analyte, interfering with detection. Simple UV detection at low wavelengths (~210 nm) is prone to interference as many organic molecules absorb in this region. shimadzu.com This makes selective detection methods like MS or post-column conductivity crucial for accurate analysis in complex matrices. shimadzu.commdpi.com

Peak Shape: Tailing of chromatographic peaks is a common issue due to the interaction of the acidic carboxyl group with active sites on the column or in the chromatographic system, which can compromise resolution and integration accuracy.

Addressing these challenges often requires a combination of strategies, including the use of specialized columns (e.g., aqueous C18, polar-embedded), careful mobile phase optimization, derivatization, or the application of highly selective detection techniques. shimadzu.co.krnih.gov

Computational and Theoretical Studies on 3 3 Bromo 2 Methoxyphenyl Propanoic Acid

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 3-(3-Bromo-2-methoxyphenyl)propanoic acid, might interact with a biological target, typically a protein or enzyme. This approach is fundamental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on structurally similar arylpropanoic acids provides a framework for potential interactions. For instance, derivatives of 2-(3-benzoylphenyl) propanoic acid have been docked into cyclooxygenase (COX) enzymes to explore their anti-inflammatory potential. nih.gov Such studies suggest that the propanoic acid moiety is crucial for anchoring the molecule within the active site of enzymes like COX-1 and COX-2. nih.govnih.gov

For this compound, a hypothetical docking study would involve:

Ligand Preparation: Building a 3D model of the molecule and optimizing its geometry.

Target Selection: Identifying potential protein targets. Given its structural similarity to known anti-inflammatory drugs, COX enzymes would be primary candidates. nih.govnih.gov

Docking Simulation: Using software to predict the most likely binding poses of the molecule within the active site of the target protein.

The analysis of these simulations would focus on binding energy, which indicates the stability of the ligand-protein complex, and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. nih.gov For example, the carboxyl group of the propanoic acid is a likely candidate for forming hydrogen bonds with amino acid residues in the active site, while the bromomethoxyphenyl ring could engage in hydrophobic and van der Waals interactions.

Table 1: Hypothetical Docking Simulation Parameters for this compound

| Parameter | Description | Potential Target Example |

| Ligand | This compound | - |

| Potential Protein Target | Cyclooxygenase-2 (COX-2) | PDB ID: 5KIR |

| Key Interacting Residues (Hypothetical) | Arginine, Tyrosine, Serine | Arg120, Tyr355, Ser530 |

| Predicted Interaction Types | Hydrogen bonding, hydrophobic interactions, halogen bonding | Carboxylate with Arg/Tyr, Phenyl ring with hydrophobic pocket, Bromine with electron-rich residues |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For a series of related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models. nih.govnih.gov

Although a specific QSAR model for this compound is not available, studies on other arylpropanoic acids have demonstrated the utility of this approach. researchgate.netnih.gov For example, a QSAR study on 3-aryl-3-ethoxypropanoic acid derivatives as GPR40 modulators revealed key structural features required for activity. nih.gov The contour maps generated from such analyses highlight regions where steric bulk, electrostatic potential, and hydrophobicity are favorable or unfavorable for biological activity. nih.gov

A hypothetical QSAR study involving this compound and its analogs would likely reveal the importance of the bromo and methoxy (B1213986) substituents' positions on the phenyl ring for modulating activity. These models can guide the synthesis of new derivatives with potentially enhanced potency or selectivity. nih.gov

Table 2: Key Parameters in a Typical 3D-QSAR Study

| Parameter | Description | Significance |

| q² (Cross-validated r²) | A measure of the predictive ability of the model. | A q² > 0.5 is generally considered indicative of a good predictive model. nih.gov |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training data. | An r² value close to 1.0 indicates a strong correlation. nih.gov |

| CoMFA Fields | Steric and electrostatic fields. | Indicates where bulky groups and charged groups may enhance or decrease activity. nih.gov |

| CoMSIA Fields | Steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields. | Provides a more detailed map of the structural requirements for activity. nih.gov |

Prediction of Electronic Properties and Reactivity (e.g., HOMO-LUMO Gap Analysis)

The electronic properties of a molecule are fundamental to its reactivity and stability. Density Functional Theory (DFT) calculations are often used to determine these properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscielo.br The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net

For this compound, theoretical calculations would likely show that the HOMO is localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed across the aromatic system and the carboxylic acid group. The precise energy values and the gap would be influenced by the electron-withdrawing nature of the bromine atom and the electron-donating methoxy group. These calculations provide insights into the sites of electrophilic and nucleophilic attack.

Table 3: Predicted Electronic Properties from Theoretical Calculations

| Property | Definition | Implication for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between E(LUMO) and E(HOMO). | A smaller gap suggests higher reactivity. researchgate.net |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | A measure of resistance to change in electron distribution. researchgate.net |

| Electronegativity (χ) | -(E(LUMO) + E(HOMO)) / 2 | A measure of the power to attract electrons. researchgate.net |

Crystal Structure Prediction and Modeling of Intermolecular Forces

Predicting the crystal structure of a molecule is crucial for understanding its solid-state properties, such as solubility and stability. This involves computational methods to generate and rank plausible crystal packing arrangements based on their lattice energies.

While the experimental crystal structure of this compound has not been reported, studies on similar compounds like 3-(2,5-dimethoxyphenyl)propanoic acid reveal common packing motifs. nih.gov In the solid state, carboxylic acids frequently form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. nih.gov

For this compound, it is highly probable that the crystal structure would be dominated by these carboxylic acid dimers. Additionally, other intermolecular forces would play a role in stabilizing the crystal lattice. These could include C-H···O interactions, π-π stacking between the phenyl rings, and potentially halogen bonding involving the bromine atom. nih.govresearchgate.net Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. nih.gov

Table 4: Predicted Crystal Data and Intermolecular Forces

| Parameter | Description | Expected Feature for this compound |

| Crystal System | The symmetry of the unit cell. | Likely monoclinic or orthorhombic, common for such organic molecules. nih.govresearchgate.net |

| Space Group | The symmetry of the crystal packing. | Often centrosymmetric for racemic mixtures, e.g., P2₁/c. researchgate.net |

| Dominant Intermolecular Force | The strongest interaction holding the molecules together. | O-H···O hydrogen bonding forming R²₂(8) ring motifs. nih.gov |

| Secondary Intermolecular Forces | Weaker interactions contributing to the overall packing. | C-H···π interactions, π-π stacking, halogen bonds (C-Br···O or C-Br···π). nih.gov |

Biological Activity and Medicinal Chemistry Potential of 3 3 Bromo 2 Methoxyphenyl Propanoic Acid Derivatives in Vitro Research Focus

General In Vitro Biological Activity Screening

Derivatives of phenylpropanoic acid are a significant class of compounds in medicinal chemistry, known to possess a wide range of biological effects. researchgate.netnih.gov These compounds, characterized by a phenyl ring attached to a propanoic acid moiety, are frequently synthesized and screened for various in vitro biological activities. researchgate.netnih.gov The core structure serves as a versatile scaffold for chemical modifications aimed at discovering new therapeutic agents.

General screening of analogous compounds has revealed multifaceted effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. researchgate.netnih.gov The presence and position of substituents on the phenyl ring, such as halogen atoms (e.g., bromine) and methoxy (B1213986) groups, are crucial in determining the specific biological profile and potency of these derivatives. ceon.rsacs.org For instance, the brominated methoxyphenyl group is a key feature in several pharmacologically active molecules, suggesting its importance for interaction with biological targets. Therefore, derivatives of 3-(3-Bromo-2-methoxyphenyl)propanoic acid are promising candidates for broad biological activity screening to identify potential leads for drug development.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. For derivatives of phenylpropanoic acid, SAR studies have established key principles for enhancing bioactivity. nih.gov One critical factor is lipophilicity; for example, studies on certain phenylpropanoic acid derivatives have shown that those with more lipophilic ester groups exhibit better cytotoxic activity against human tumor cell lines. nih.gov

The substitution pattern on the phenyl ring is another determinant of activity. In various classes of compounds, the introduction of a bromo substituent on the phenyl ring has led to potent biological activity. acs.org For instance, in a series of endothelin receptor antagonists, a 5-bromo substituent on a core pyrimidine (B1678525) ring, attached to a substituted phenyl group, resulted in improved affinity for the target receptors. acs.org Similarly, the position of methoxy groups can significantly influence activity. SAR studies on urease inhibitors revealed that the presence and position of methoxy groups on a phenyl ring were critical for potency, with dimethoxy-substituted compounds showing excellent inhibition. nih.gov These findings suggest that systematic modifications of the ester or amide function of the propanoic acid side chain and further substitution on the bromo-methoxyphenyl ring could lead to the enhancement of specific biological activities in derivatives of this compound.

**8.3. Investigation of Specific In Vitro Activities

Cyclooxygenase (COX) Inhibition: Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. nih.gov Naproxen, a prominent example, features a methoxy-substituted aromatic ring and a propionic acid side chain, which are crucial for its inhibitory action. nih.gov The carboxylate group of these inhibitors typically forms key interactions with residues like Arginine-120 and Tyrosine-355 at the active site of COX enzymes. nih.govresearchgate.net Studies on other cinnamic acid derivatives (which share the propenoic acid structure) have shown that compounds like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid can inhibit COX-1 activity and suppress the expression of COX-2. nih.gov This suggests that derivatives of this compound, possessing the characteristic arylpropionic acid scaffold, are strong candidates for COX inhibitors.

D-alanine Racemase Inhibition: D-alanine racemase is a crucial bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component for building the peptidoglycan cell wall. nih.govwikipedia.org As this enzyme is absent in humans, it represents an excellent target for developing novel antibacterial agents. nih.gov While specific studies on this compound are unavailable, research has shown that propionic acid itself can partially inhibit D-alanine racemase, leading to the activation of the Rcs stress response system in bacteria. biorxiv.org The development of non-substrate analog inhibitors for this enzyme is an active area of research to avoid the toxicity associated with compounds like D-cycloserine. nih.govplos.org

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic strategy for treating infections by such pathogens. nih.gov SAR studies of various compound classes have shown that substituted phenyl rings are a common feature in potent urease inhibitors. nih.gov For example, the addition of electron-withdrawing groups, such as halogens, to a phenyl ring often increases urease inhibitory activity. nih.gov Specifically, 4-bromophenyl boronic acid has been reported as a good urease inhibitor. nih.gov Furthermore, compounds bearing methoxy and dimethoxy substituents on a benzoyl group have demonstrated potent urease inhibition, with IC₅₀ values in the sub-micromolar range. nih.gov This evidence strongly supports the potential of this compound derivatives as effective urease inhibitors.

The search for new antimicrobial agents is critical due to rising antibiotic resistance. Compounds containing bromo- and methoxy-substituted phenyl rings have frequently been reported to possess significant antibacterial and antifungal properties. ceon.rsjocpr.comnih.gov The antimicrobial effect of such compounds is often attributed to the α,β-unsaturated keto moiety in chalcones or the specific substitution pattern on the phenyl rings. ceon.rs

For example, various synthesized 6-bromo-4-methoxy-4'-(substituted phenyl) imino flavones showed activity against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as antifungal activity against C. albicans and A. clavatus. jocpr.com Another study on bromochalcone derivatives found that a 4-bromo-3',4'-dimethoxysubstituted chalcone (B49325) was active against the Gram-negative strains E. coli and S. typhimurium. ceon.rs N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have also been tested against fungi like Fusarium oxysporum with notable activity. nih.gov These findings indicate that the combination of bromo and methoxy substituents on a phenyl ring, as present in this compound, is a promising feature for designing novel antimicrobial agents.

Table 1: In Vitro Antimicrobial Activity of Structurally Related Compounds

| Compound Class/Derivative | Test Organism | Observed Activity | Reference |

|---|---|---|---|

| 6-bromo-4-methoxy-imino flavones | S. pyrogenes, P. aeruginosa, E. coli | Active compared to other strains | jocpr.com |